molecular formula C12H18N4O3 B6663701 3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid

3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid

Cat. No.: B6663701
M. Wt: 266.30 g/mol
InChI Key: LMWCCPXUYRHXQA-UHFFFAOYSA-N
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Description

3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid is a complex organic compound that features a pyrazine ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid typically involves multiple steps, starting with the preparation of 3-aminopyrazine-2-carboxylic acid. This intermediate can be synthesized by reacting 3-aminopyrazine with carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can enhance the reproducibility and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The pyrazine ring and amino group play crucial roles in these interactions by providing sites for binding and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxylic acid: Shares the pyrazine ring and amino group but lacks the ethylpentanoic acid moiety.

    3-Aminopyrazine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-Aminopyrazine-2-carboxylate: The ester derivative of 3-aminopyrazine-2-carboxylic acid.

Uniqueness

3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid is unique due to the presence of both the pyrazine ring and the ethylpentanoic acid moiety, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3-[(3-aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-3-12(4-2,7-8(17)18)16-11(19)9-10(13)15-6-5-14-9/h5-6H,3-4,7H2,1-2H3,(H2,13,15)(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWCCPXUYRHXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1=NC=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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